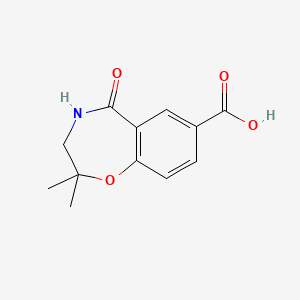

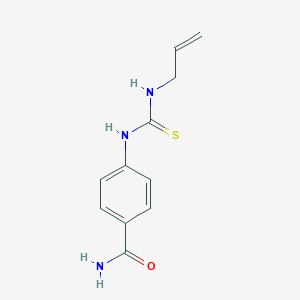

2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-N-isopropyl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that thiazolidine derivatives exhibit significant antibacterial and antifungal properties. Compounds synthesized from thiazolidinones, including 2-Mercaptobenzimidazole derivatives, have been tested in vitro against a variety of microorganisms. These compounds demonstrated excellent activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Escherichia coli), as well as antifungal activity against Aspergillus fumigatus and Candida albicans. The cytotoxic properties were also investigated, with several compounds showing good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).

Synthesis and Chemical Transformations

Thiazolidine derivatives have been utilized as key intermediates in the synthesis of heterocyclic compounds. For instance, 2-(1,3-thiazolidin-2-ylidene)acetamides have been used in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic structures in significant yields. Such synthetic routes are crucial for the development of compounds with potential applications in medicinal chemistry and drug development (Obydennov et al., 2017).

Corrosion Inhibition

Thiazolidine and its derivatives have been evaluated for their effectiveness as corrosion inhibitors. An experimental study on the electrochemical behavior of related compounds, including imidazoline derivatives, in acid media has provided insights into their corrosion inhibition efficiency. These findings are significant for applications in industrial settings, where corrosion resistance is critical (Cruz et al., 2004).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research into these compounds provides a foundation for developing new insecticides that can help in pest management strategies (Fadda et al., 2017).

properties

IUPAC Name |

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-5-13-12-15(6-2)11(17)9(18-12)7-10(16)14-8(3)4/h8-9H,5-7H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELFLPWUSAFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC(C)C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)

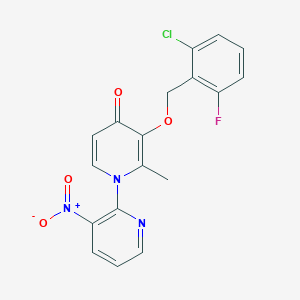

![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)

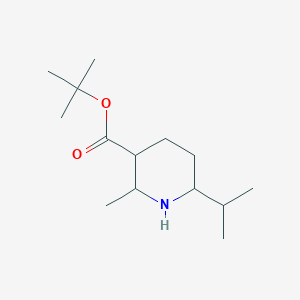

![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

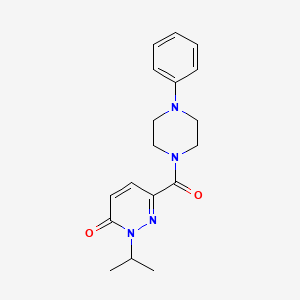

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)